molecular formula C22H23N5O3S B11435294 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11435294
M. Wt: 437.5 g/mol
InChI Key: BEJSRJXRUAQJJK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes methoxyphenyl groups, a methylsulfanyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazolopyrimidine core, followed by the introduction of methoxyphenyl and methylsulfanyl groups through substitution reactions. The final step involves the addition of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Pathways involved could include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O3S/c1-13-18(20(28)24-16-7-5-6-8-17(16)30-3)19(14-9-11-15(29-2)12-10-14)27-21(23-13)25-22(26-27)31-4/h5-12,19H,1-4H3,(H,24,28)(H,23,25,26)

InChI Key

BEJSRJXRUAQJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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